Guanoxan sulfate
Description
The exact mass of the compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5714-04-5 |
|---|---|
Molecular Formula |
C10H15N3O6S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
OXWYHTHXCLDQCN-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Related CAS |
5714-04-5 |
Synonyms |
(1,4-Benzodioxan-2-ylmethyl)guanidine; 2-(Guanidinomethyl)-1,4-benzodioxan Hemisulfate; Guanoxane; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine Hemisulfate |
Origin of Product |
United States |
Historical Trajectories and Academic Context of Guanoxan Sulfate Research
Early Pharmacological Investigations of Guanoxan (B1210025) Sulfate (B86663)
Initial research into Guanoxan sulfate, primarily conducted in the 1960s, centered on its potential as a therapeutic agent for hypertension. patsnap.comwikipedia.org As a sympatholytic drug, it was developed to lower high blood pressure by interfering with the sympathetic nervous system. wikipedia.org Clinical experiments and trials from this era sought to determine its efficacy and mechanism of action. documentsdelivered.comnih.gov
Pharmacological studies in animal models, such as cats and dogs, were crucial in elucidating its effects. Research published in 1969 demonstrated that Guanoxan produced significant changes in blood pressure and heart rate. nih.gov These investigations also explored its interactions with other substances, noting that its effects could be antagonized by sympathomimetics like phenylephrine (B352888) and tyramine. nih.gov The drug was found to act as a blocker of alpha-2 adrenoceptors, which contributes to its hypotensive effects by lowering both systolic and diastolic blood pressure. ncats.io
Early clinical trials, some of which were documented in 1965 and 1967, tested Guanoxan in patients with hypertension, including cases resistant to other common drugs. documentsdelivered.comnih.gov These studies confirmed its role as a hypotensive agent. documentsdelivered.com Eventually, this compound was marketed in the United Kingdom under the trade name Envacar. wikipedia.org However, it was later withdrawn from the market. wikipedia.orgdrugbank.comdrugbank.com
| Year of Study/Report | Focus of Investigation | Key Findings | Reference |
|---|---|---|---|
| 1965 | Clinical experiments as a new hypotensive agent. | Demonstrated clinical potential for lowering blood pressure. | documentsdelivered.com |
| 1967 | Clinical trial in hypertension resistant to other drugs. | Confirmed efficacy in difficult-to-treat hypertension cases. | nih.gov |
| 1968 | Treatment of arterial hypertension. | Reported on its therapeutic use in treating high blood pressure. | medkoo.com |
| 1969 | Pharmacology in animal models (cats and dogs). | Characterized its effects on blood pressure, heart rate, and interaction with other autonomic drugs. Identified antagonism by sympathomimetics. | nih.gov |
Evolution of Research Perspectives on Guanidine (B92328) Derivatives Including this compound
The research trajectory of this compound is a component of the much broader and evolving scientific interest in guanidine derivatives. The guanidine group is a highly basic functional group that is present in numerous natural products and synthetic compounds, granting them diverse biological activities. nih.govresearchgate.net
Initially, in the mid-20th century, research was heavily focused on the cardiovascular applications of synthetic guanidine compounds. Guanoxan and its contemporary, guanethidine (B1672426), were prime examples of this era, both developed for their potent antihypertensive properties. drugbank.comdrugbank.com A 1973 review highlighted the medical importance of guanidines, discussing their pharmacology, metabolism, and therapeutic uses, which at the time were centered on their sympatholytic (nerve-blocking) and hypoglycemic effects. nih.gov
Over subsequent decades, the research perspective on guanidine derivatives expanded dramatically. Scientists began to appreciate the versatility of the guanidinium (B1211019) group, which can interact with various biological targets through hydrogen bonding and charge pairing. researchgate.netmdpi.com This led to the investigation and development of guanidine-containing molecules for a wide array of therapeutic purposes beyond hypertension. nih.gov
The evolution of this research field includes:
Discovery of New Targets: Simple structural modifications of existing guanidine compounds led to the discovery of agents with completely different pharmacological profiles. For instance, modifications of histamine (B1213489) H3 receptor antagonists resulted in potent muscarinic M2/M4 receptor antagonists, demonstrating how the guanidine scaffold can be adapted to target different G protein-coupled receptors. nih.govacs.org
Exploration of Natural Sources: Researchers turned to nature, particularly marine organisms, which are rich sources of structurally complex and biologically active guanidine alkaloids. mdpi.com This has opened new avenues for discovering lead compounds for drug development.
Broadened Therapeutic Applications: The guanidine moiety became a key structural motif in drugs targeting a wide spectrum of diseases. nih.gov These include anti-diabetic agents, anti-ulcer medications like Cimetidine, anti-inflammatory agents, and central nervous system agents. nih.govresearchgate.net
Fundamental Biological Research: More recently, research has delved into the fundamental biology of guanidine itself, including its discovery as a product of plant enzymes and the identification of guanidine-sensing riboswitches and degradation pathways in bacteria. elifesciences.org
This expansion illustrates a significant shift from viewing guanidine derivatives primarily as antihypertensive agents, like Guanoxan, to recognizing them as a versatile chemical class with vast potential in medicinal chemistry and chemical biology. nih.gov
Positioning of this compound within Antiadrenergic Agent Research
This compound is classified as a peripherally acting antiadrenergic agent, a class of drugs that antagonize the effects of the sympathetic nervous system. drugbank.comtaylorandfrancis.com The development of these drugs, including beta-blockers, in the early 1960s represented a major advance in cardiovascular pharmacotherapy. nih.gov Antiadrenergic agents function by various mechanisms to inhibit the actions of catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.org
Guanoxan's specific place within this broad category is as an adrenergic neuron blocking agent . youtube.comresearchgate.net These drugs act presynaptically to interfere with the function of sympathetic neurons. Unlike receptor antagonists (such as beta-blockers) which block the postsynaptic receptor itself, adrenergic neuron blockers prevent the release or promote the depletion of the neurotransmitter norepinephrine from nerve terminals. wikipedia.orgresearchgate.net
The mechanism of Guanoxan is similar to that of the better-known guanethidine. drugbank.comdrugbank.com These agents are taken up into the presynaptic adrenergic neuron by the same transporter responsible for norepinephrine reuptake. youtube.comresearchgate.net Once inside, they are stored in the neurotransmitter vesicles and displace norepinephrine, leading to a depletion of the neurotransmitter stores. youtube.com This prevents the nerve from releasing sufficient norepinephrine upon stimulation, resulting in a reduction of sympathetic tone on blood vessels and the heart. youtube.com Guanoxan specifically has been identified as a blocker of alpha-2 adrenergic receptors, which are presynaptic receptors that regulate norepinephrine release. patsnap.comncats.io
The research into Guanoxan and other adrenergic neuron blockers was part of a larger effort to control hypertension by targeting the sympathetic nervous system. This field can be broadly categorized as shown in the table below.
| Category | Mechanism of Action | Example Compounds |
|---|---|---|
| Peripherally Acting Agents | ||
| Adrenergic Neuron Blockers | Inhibit norepinephrine release or deplete its stores from sympathetic nerve endings. | Guanoxan, Guanethidine, Reserpine |
| Beta-Adrenergic Blockers (β-Blockers) | Block β-adrenergic receptors on postsynaptic cells. | Propranolol, Practolol |
| Alpha-Adrenergic Blockers (α-Blockers) | Block α-adrenergic receptors on postsynaptic cells. | Phentolamine |
| Centrally Acting Agents | Stimulate α2-adrenergic receptors in the central nervous system to reduce sympathetic outflow. | Clonidine (B47849), Guanfacine (B1203898), Guanabenz (B1672423) |
While Guanoxan and other adrenergic neuron blockers were effective, the development of drugs with different mechanisms and more favorable therapeutic profiles, such as beta-blockers and later, agents targeting the renin-angiotensin-aldosterone system (RAAS), caused a shift in clinical practice. taylorandfrancis.com By the 1990s, drugs targeting the RAAS had largely replaced many older antiadrenergic agents as first-line therapy for hypertension. taylorandfrancis.com
Mechanistic Elucidation of Guanoxan Sulfate S Pharmacological Actions
Alpha-2 Adrenergic Receptor Agonism and Binding Profiles
The primary mechanism attributed to Guanoxan (B1210025) sulfate (B86663) is its action as an agonist at alpha-2 (α2) adrenergic receptors. These receptors are key components of the sympathetic nervous system, primarily functioning as presynaptic autoreceptors on noradrenergic neurons. Activation of these receptors initiates a negative feedback loop that inhibits the further release of norepinephrine (B1679862).
While Guanoxan sulfate is categorized as an α2-adrenergic agonist, detailed binding profiles that quantify its affinity (Ki values) for the different α2-adrenergic receptor subtypes (α2A, α2B, and α2C) are not extensively documented in publicly available literature. However, the pharmacological actions of related α2-agonists, such as clonidine (B47849) and dexmedetomidine (B676), are well-characterized, providing a framework for understanding the potential implications of subtype selectivity. For instance, dexmedetomidine exhibits a significantly higher selectivity for the α2-receptor over the α1-receptor compared to clonidine, which may contribute to its differing side effect profile. nih.gov
Adding a layer of complexity to its pharmacological profile, research has indicated that guanoxan, along with other guanidinium (B1211019) compounds like guanabenz (B1672423) and guanochlor, binds with high affinity to non-adrenergic sites. nih.gov One study identified high-affinity binding sites in pig kidney membranes labeled by [3H]idazoxan that were not α2-adrenoceptors and recognized clonidine with low affinity. nih.gov This suggests that the full spectrum of this compound's effects may not be solely attributable to its interaction with traditional α2-adrenergic receptors. These non-adrenergic sites may represent a distinct target for this class of compounds. nih.govnih.gov
Neurotransmitter Release Modulation: Focus on Norepinephrine Homeostasis
By acting as an agonist at presynaptic α2-adrenergic receptors on sympathetic nerve terminals, this compound effectively modulates the release of norepinephrine. The binding of an agonist to these receptors triggers a cascade of intracellular events that leads to a decrease in the amount of norepinephrine released into the synaptic cleft upon nerve stimulation.
This reduction in norepinephrine availability in the synapse is the cornerstone of the sympatholytic effect of α2-agonists. Norepinephrine is the principal neurotransmitter of the sympathetic nervous system, responsible for mediating the "fight or flight" response, which includes vasoconstriction and an increase in heart rate. By inhibiting its release, this compound leads to a reduction in sympathetic tone.
Cellular and Subcellular Mechanisms of Sympathetic Inhibition Induced by this compound
The sympatholytic effects of this compound are initiated at the cellular level through its interaction with G-protein coupled α2-adrenergic receptors. These receptors are coupled to inhibitory G-proteins (Gi). Upon agonist binding, the Gi protein inhibits the activity of the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
A reduction in intracellular cAMP levels has several downstream consequences, including the modulation of ion channel activity. Specifically, it can lead to a decrease in calcium influx into the presynaptic nerve terminal. Since calcium influx is a critical step in the fusion of synaptic vesicles containing norepinephrine with the presynaptic membrane, its reduction results in decreased neurotransmitter exocytosis.
Distinction from Other Alpha-2 Adrenergic Agonists and Norepinephrine Depletors
This compound's pharmacological profile can be better understood by comparing it to other drugs that modulate the sympathetic nervous system, such as other α2-adrenergic agonists and norepinephrine depletors.
Distinction from Other Alpha-2 Adrenergic Agonists:
While this compound is classified as an α2-agonist, it exhibits key differences from other drugs in this class like clonidine and guanfacine (B1203898). A significant distinction arises from the finding that guanoxan binds to non-adrenergic sites, a property not as prominently described for clonidine or guanfacine. nih.gov
Clonidine and guanfacine themselves differ in their receptor selectivity. Guanfacine is reported to be more selective for the α2A-adrenoceptor subtype compared to clonidine, which shows broader activity across α2A, α2B, and α2C subtypes. youtube.com This subtype selectivity is thought to influence their clinical profiles. Clonidine has a higher ratio of α2 to α1 receptor affinity compared to some other agonists, but dexmedetomidine is even more selective. nih.gov
Comparative Properties of Alpha-2 Adrenergic Agonists
| Compound | Reported α2:α1 Selectivity Ratio | Primary Subtype Selectivity | Notable Mechanistic Features |
|---|---|---|---|
| This compound | Data not widely available | Data not widely available | Binds to non-adrenergic sites in addition to presumed α2-agonist activity. nih.gov |
| Clonidine | ~200:1 | Acts on α2A, α2B, and α2C subtypes. youtube.com | The prototypical α2-agonist. nih.gov |
| Guanfacine | Data varies, but considered more selective than clonidine for α2A. | More selective for the α2A subtype. youtube.com | Lower incidence of sedation compared to clonidine in some studies. |
| Dexmedetomidine | ~1620:1 | High affinity for α2 receptors. | Highly selective α2-agonist. nih.gov |
Distinction from Norepinephrine Depletors:
Advanced Preclinical Pharmacodynamic Studies of Guanoxan Sulfate
In Vitro Modulation of Vascular Tone and Vasodilation Mechanisms
Studies on isolated smooth muscle preparations have provided insights into the vascular effects of guanoxan (B1210025). In preparations such as the rat anococcygeus muscle and vas deferens, guanoxan has been shown to potentiate the contractile responses to exogenously administered norepinephrine (B1679862). nih.gov This potentiation effect was observed at concentrations that also produced adrenergic neuron blockade. The enhancement of norepinephrine's action was significantly diminished in tissues from reserpinized animals, suggesting a dependence on intact catecholamine stores. nih.gov
At higher concentrations, guanoxan itself can induce contractions in these smooth muscle tissues. nih.gov These contractile responses are markedly reduced in preparations from reserpinized animals and can be both prevented and reversed by the alpha-adrenoceptor antagonist, phentolamine. nih.gov This evidence suggests that the contractile effect of guanoxan is indirect, mediated by the displacement and release of endogenous norepinephrine from sympathetic nerve terminals, which then stimulates alpha-adrenoceptors on the smooth muscle cells. nih.gov
Adrenergic Neuron Blocking Actions in Isolated Tissue Preparations
Guanoxan is classified as an adrenergic neuron-blocking agent, sharing mechanistic similarities with compounds like guanethidine (B1672426). drugbank.comhowmed.net The primary action of these drugs is to inhibit the function of postganglionic sympathetic nerves. researchgate.net This blockade prevents the release of the neurotransmitter norepinephrine in response to a nerve impulse. howmed.net
The mechanism for this blockade involves several steps. Initially, guanoxan is taken up into the sympathetic neuron via the norepinephrine transporter (Uptake-1). howmed.netnih.gov Once inside the neuron, it is concentrated within the synaptic vesicles, where it displaces norepinephrine from its storage sites. howmed.netresearchgate.net Over time, this leads to a depletion of norepinephrine stores within the nerve terminal. nih.gov When a nerve action potential arrives, the vesicles release their contents, but instead of norepinephrine, the pharmacologically inert guanoxan is released. This action as a "false neurotransmitter" effectively uncouples the nerve impulse from the expected postsynaptic response, such as vasoconstriction. howmed.net Guanethidine, a related compound, has also been noted to possess a membrane-stabilizing effect at high concentrations, which can further inhibit the release of norepinephrine by decreasing the excitability of the nerve terminal membrane. howmed.net
Investigations into Neuronal Uptake Mechanisms of Guanoxan Sulfate (B86663)
The action of guanoxan sulfate is critically dependent on its transport into sympathetic neurons. This process is mediated by the norepinephrine transporter (NET), also known as Uptake-1, which is the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft. howmed.netnih.gov The ability of guanoxan to be recognized and transported by NET is essential for its accumulation within the adrenergic nerve terminal, where it exerts its pharmacological effects. researchgate.netnih.gov By competing with norepinephrine for uptake and subsequently displacing it from vesicular stores, guanoxan effectively hijacks the neuron's own neurotransmitter handling machinery to induce a state of functional sympatholysis. howmed.netresearchgate.net
Receptor-Mediated Signaling Pathway Analysis (e.g., G-protein coupled receptor interactions)
The downstream effects of guanoxan are intrinsically linked to G-protein coupled receptor (GPCR) signaling. The released norepinephrine, prompted by higher concentrations of guanoxan, acts on adrenergic receptors, which are classic examples of GPCRs. nih.govkhanacademy.org Specifically, the contractile effects observed in smooth muscle are mediated by the activation of alpha-adrenergic receptors. nih.gov
Neuropharmacological Dimensions of Guanoxan Sulfate Research
Neurochemical Interactions within the Central and Peripheral Nervous Systems
The neurochemical interactions of Guanoxan (B1210025) sulfate (B86663) are complex and involve both adrenergic and non-adrenergic systems.
Adrenergic System: The primary and most well-understood neurochemical interaction of Guanoxan is with the adrenergic system. It acts as an adrenergic neuron blocking drug, similar to guanethidine (B1672426). dntb.gov.uadrugbank.com This action is characterized by the inhibition of norepinephrine (B1679862) release from postganglionic sympathetic nerve terminals. patsnap.comnih.gov This leads to a gradual depletion of norepinephrine stores within these nerve endings. dntb.gov.ua At higher concentrations, Guanoxan can exhibit sympathomimetic effects, which are attributed to the release of norepinephrine. nih.gov This dual effect, a sympatholytic action at therapeutic concentrations and a sympathomimetic action at higher doses, is a notable characteristic.
Imidazoline (B1206853) Receptors: Beyond its effects on adrenergic receptors, research has revealed that Guanoxan binds with high affinity to non-adrenergic sites, specifically I2-imidazoline receptors. nih.gov In studies comparing various compounds, Guanoxan demonstrated a high potency for I2-imidazoline sites. nih.gov The affinity of Guanoxan for I2-imidazoline receptors is significantly higher than its affinity for alpha-2 adrenoceptors. nih.gov While the full physiological significance of this interaction is still under investigation, it suggests a more complex neurochemical profile for Guanoxan than initially presumed. Other alpha-2 agonists, such as clonidine (B47849) and guanfacine (B1203898), also exhibit binding to imidazoline receptors, and it is hypothesized that the relative affinity for these different receptor types may contribute to the varying side-effect profiles of these drugs. nih.gov
Other Neurotransmitter Systems: There is limited direct evidence regarding the interaction of Guanoxan sulfate with other neurotransmitter systems, such as the dopaminergic or serotonergic systems. However, some guanidine (B92328) compounds have been shown to inhibit GABA and glycine (B1666218) responses in neurons, suggesting a potential for broader neurochemical effects. thoracickey.com
Methodological Approaches in Neuropharmacology of this compound (e.g., in vivo animal models)
The neuropharmacological properties of this compound have been investigated using a variety of in vivo animal models. nih.govnih.gov These studies have been instrumental in elucidating its mechanism of action and its effects on the cardiovascular and nervous systems.
Rat Models:
Isolated Tissue Preparations: Studies using isolated rat anococcygeus muscle and vas deferens have demonstrated the dual effects of Guanoxan. nih.gov At concentrations that produce neuronal blockade, it potentiates responses to norepinephrine. nih.gov At higher concentrations, it causes contractions that are mediated by the release of norepinephrine. nih.gov
Blood Pressure Studies: The antihypertensive effects of Guanoxan have been studied in various rat models of hypertension. nih.gov
Cat and Dog Models:
Sympathetic Nerve Activity: Experiments in cats have been used to measure the reduction in preganglionic splanchnic nerve activity, providing direct evidence of the central sympatholytic effect of related compounds. nih.gov
Cardiovascular Parameters: Studies in both cats and dogs have been employed to investigate the effects of Guanoxan on blood pressure and heart rate. nih.govnih.gov The nictitating membrane of the cat has also been used as a classic model to study sympathomimetic and sympatholytic effects. nih.gov
Other Models:
Guinea Pig Models: The guinea pig heart has been used to study the norepinephrine-depleting effects of guanidine derivatives, including comparisons with Guanoxan.
Rabbit Models: The effects of the stereoisomers of Guanoxan have been examined in rabbits. nih.gov
These animal models, in conjunction with in vitro receptor binding assays, have provided a foundational understanding of the neuropharmacology of this compound.
Table of Compound Affinities
| Compound | I2-Imidazoline Site Affinity (Ki, nM) | Alpha-2 Adrenoceptor Affinity (Ki, nM) |
| Guanoxan | ~1.3 | ~307 |
| Cirazoline | ~1.3 | ~307 |
| Idazoxan | ~2.0 | ~10 |
| Naphazoline | ~2.0 | ~10 |
| Clonidine | ~20 | ~1 |
Data sourced from a study on human and rat brain cortical membranes. nih.gov
Biochemical Interactions and Metabolic Research of Guanoxan Sulfate
In Vitro Studies of Cytochrome P450 Enzyme System Interaction
The Cytochrome P450 (CYP450) superfamily of enzymes is a cornerstone of drug metabolism, primarily located in the liver. researchgate.net These enzymes are responsible for the phase I oxidative biotransformation of a vast number of xenobiotics. criver.com In vitro assays using human liver microsomes (HLM) or recombinant CYP enzymes are standard methods to investigate a compound's potential to be a substrate or an inhibitor of specific CYP isoforms. researchgate.netfujifilm.comnih.gov Such studies are critical for predicting drug-drug interactions (DDIs). criver.com
While it is known that hepatic enzymes can influence the metabolism of Guanoxan (B1210025) sulfate (B86663), specific in vitro studies detailing its direct interaction with the Cytochrome P450 enzyme system are not extensively documented in publicly available literature. patsnap.com Typically, in vitro CYP inhibition assays would involve incubating Guanoxan sulfate with HLM and a cocktail of probe substrates specific for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to determine its inhibitory potential (IC50 values). nih.gov Similarly, studies with recombinant CYPs could elucidate which specific enzymes are responsible for its metabolism. nih.gov Given the chemical structure of Guanoxan, it is plausible that it could undergo oxidative metabolism by CYP enzymes, a common pathway for many pharmaceuticals. nih.gov However, without specific experimental data, the exact role of the CYP450 system in the metabolism of this compound remains an area for further investigation.
Table 1: Common In Vitro Methods for Assessing Cytochrome P450 Interaction
| Assay Type | Purpose | Typical System Used | Key Parameters Measured |
|---|---|---|---|
| CYP Inhibition Assay | To determine if a compound inhibits CYP enzymes. | Human Liver Microsomes (HLM), Recombinant CYP enzymes | IC50 (half-maximal inhibitory concentration) |
| Metabolite Identification | To identify the metabolites formed by CYP enzymes. | HLM, Liver S9 fraction, Hepatocytes | Structure of metabolites |
Engagement with Drug Transporters and Their Functional Implications
Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporters (OATs), are membrane proteins that play a crucial role in the absorption, distribution, and excretion of drugs. nih.govnih.gov In vitro models, particularly the Caco-2 cell permeability assay, are widely used to assess whether a compound is a substrate or inhibitor of efflux transporters like P-gp. eurofinsdiscovery.comnih.gov OATs, found in the kidney and other tissues, are involved in the transport of a wide range of anionic drugs and their metabolites. nih.gov
Table 2: Key Drug Transporters and Their In Vitro Assessment
| Transporter | Location | Function | Common In Vitro Assay |
|---|---|---|---|
| P-glycoprotein (P-gp) | Intestine, Liver, Kidney, Blood-brain barrier | Efflux of xenobiotics | Caco-2 cell permeability assay |
| Organic Anion Transporter 1 (OAT1) | Kidney (basolateral membrane) | Uptake of organic anions from blood into renal proximal tubule cells | Cell lines expressing OAT1 (e.g., HEK293) |
Investigation of Metabolic Pathways and Metabolite Formation (in vitro/animal tissue homogenates)
In vitro systems using animal tissue homogenates, such as liver S9 fractions or microsomes, are instrumental in elucidating the metabolic pathways of a drug. nih.govnih.gov The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. uni-regensburg.de
While direct in vitro metabolic studies on this compound are scarce, research on structurally related guanidine (B92328) compounds provides insights into its potential metabolic fate. For instance, studies on guanethidine (B1672426) using rabbit and pig liver homogenates identified two primary metabolites: 2-(6-carboxyhexylamino)ethylguanidine and guanethidine N-oxide. nih.gov This suggests that Guanoxan could undergo similar oxidative transformations. Furthermore, the metabolism of other drugs with amine and aromatic moieties often involves hydroxylation followed by conjugation reactions such as glucuronidation or sulfation. nih.gov The use of liver S9 fractions would be a suitable in vitro method to investigate these potential pathways for this compound, as this system contains the necessary enzymes for both oxidation (CYP450s in microsomes) and conjugation (e.g., sulfotransferases in the cytosol). nih.gov
Table 3: Potential Metabolic Pathways for this compound Based on Related Compounds
| Metabolic Reaction | Enzyme Family | In Vitro System | Potential Metabolites |
|---|---|---|---|
| Oxidation (e.g., hydroxylation, N-oxidation) | Cytochrome P450 | Liver Microsomes, Liver S9 | Hydroxylated Guanoxan, Guanoxan N-oxide |
| Sulfation | Sulfotransferases (SULTs) | Liver S9, Hepatocytes | This compound conjugate |
Competition with Endogenous Substrates at Biochemical Levels (e.g., noradrenaline uptake)
This compound's primary mechanism of action involves its interaction with the adrenergic system. It acts as an alpha-2 adrenergic receptor agonist, which inhibits the release of the neurotransmitter noradrenaline (norepinephrine). researchgate.netpatsnap.com This action is the basis for its antihypertensive effects.
At a biochemical level, compounds that act on the adrenergic system can compete with endogenous substrates like noradrenaline for binding to receptors and transporters. The norepinephrine (B1679862) transporter (NET) is responsible for the reuptake of noradrenaline from the synaptic cleft, thereby terminating its action. nih.govuq.edu.au In vitro studies have shown that other α2-adrenergic agonists can act as competitive inhibitors of the NET. nih.gov This suggests that this compound likely competes with noradrenaline for uptake by the NET. This competitive inhibition would lead to an increase in the synaptic concentration of noradrenaline, which, paradoxically, might seem to counteract its primary effect of inhibiting noradrenaline release. However, its potent agonist activity at presynaptic α2-autoreceptors, which strongly inhibits neurotransmitter release, is the dominant effect. In vitro assays using cells expressing the human NET can be used to determine the inhibitory potency (IC50 or Ki) of this compound on noradrenaline uptake, providing a quantitative measure of this competitive interaction. nih.gov
Table 4: Biochemical Competition of this compound
| Endogenous Substrate | Protein Target | Type of Interaction | Functional Consequence | In Vitro Assay |
|---|---|---|---|---|
| Noradrenaline | Alpha-2 Adrenergic Receptor | Agonism | Inhibition of noradrenaline release | Receptor binding assays |
Analytical and Synthetic Methodologies in Guanoxan Sulfate Research
Spectrofluorimetric and Spectrophotometric Quantification Techniques
Spectroscopic methods offer sensitive and rapid means for the quantification of guanoxan (B1210025) sulfate (B86663) in pharmaceutical formulations and biological fluids.
Spectrofluorimetry:
A highly sensitive spectrofluorimetric method has been developed for the determination of guanoxan sulfate. nih.govcapes.gov.br This technique is based on the reaction of monosubstituted guanidine (B92328) derivatives like this compound with specific reagents to produce highly fluorescent products. nih.govcapes.gov.brresearch-nexus.net
One such method involves the reaction with 9,10-phenanthraquinone, which yields a fluorescent derivative. nih.govcapes.gov.br This method demonstrates a linearity range of 0.06-0.96 µg/ml for this compound, with a relative standard deviation of less than 2%. nih.govcapes.gov.br The limit of detection for this assay is 0.04 µg/ml. nih.govcapes.gov.br Another spectrofluorimetric approach utilizes benzoin (B196080) in an aqueous potassium hydroxide (B78521) solution, enhanced by β-mercaptoethanol and sodium sulphite. research-nexus.net This reaction also produces a highly fluorescent derivative with excitation and emission maxima around 325 nm and 430 nm, respectively. research-nexus.net This method shows a linearity range of 0.04 to 0.28 μg/ml and a detection limit of 0.02 μg/ml. research-nexus.net
| Reagent | Linearity Range (µg/ml) | Limit of Detection (µg/ml) | Relative Standard Deviation (%) |
| 9,10-phenanthraquinone | 0.06-0.96 nih.govcapes.gov.br | 0.04 nih.govcapes.gov.br | < 2 nih.govcapes.gov.br |
| Benzoin | 0.04-0.28 research-nexus.net | 0.02 research-nexus.net | < 2 research-nexus.net |
Spectrophotometry:
Spectrophotometric methods provide alternative approaches for the quantification of this compound. One method is based on the direct measurement of its first (¹D) and second (²D) derivative values. tandfonline.com Other spectrophotometric techniques involve the formation of charge-transfer complexes with reagents like tetracyanoethylene (B109619) (TCNE) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), with the resulting chromogens measured at specific wavelengths. tandfonline.com Another approach describes the formation of an ion-pair with bromocresol purple at a pH of 3.8, which is then extracted with chloroform (B151607) and measured at approximately 415 nm. nih.gov A second method detailed in the same study is based on the reaction with iodine in chloroform to form molecular charge-transfer complexes with absorbance maxima at 292 and 345 nm. nih.gov Both of these methods demonstrated a relative standard deviation of less than 2%. nih.gov
| Method | Principle | Wavelength (nm) | Key Findings |
| Derivative Spectrophotometry | Direct measurement of ¹D and ²D values tandfonline.com | 274-250 (¹D), 276-260 (²D) tandfonline.com | Accurate and reproducible with RSD < 2% tandfonline.com |
| Charge-Transfer Complex (TCNE) | Formation of a chromogen tandfonline.com | 416 tandfonline.com | Accurate and reproducible with RSD < 2% tandfonline.com |
| Charge-Transfer Complex (TCNQ) | Formation of a chromogen tandfonline.com | 840 tandfonline.com | Accurate and reproducible with RSD < 2% tandfonline.com |
| Ion-Pair Formation | Reaction with bromocresol purple nih.gov | ~415 nih.gov | RSD < 2% nih.gov |
| Charge-Transfer Complex (Iodine) | Reaction with iodine nih.gov | 292 and 345 nih.gov | RSD < 2% nih.gov |
Advanced Chromatographic Methods for Compound Separation and Analysis (e.g., HPLC, chiral separations)
High-performance liquid chromatography (HPLC) is a cornerstone for the separation and analysis of this compound and related compounds. Due to the polar nature of sulfated compounds, reversed-phase HPLC methods often require optimization to achieve adequate retention and peak shape. nih.gov The use of different stationary phases, such as C18 Polar, pentafluorophenyl, and ZICpHILIC, along with buffered mobile phases, has been investigated to improve separation. nih.gov The pH and buffer capacity of the mobile phase are critical factors influencing the separation results. nih.gov
For chiral compounds, HPLC with chiral stationary phases (CSPs) is the most effective method for enantiomeric separation. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. nih.govmdpi.com The choice of mobile phase, including polar organic solvents or reversed-phase conditions, can significantly impact enantiorecognition and even lead to a reversal of the enantiomer elution order. mdpi.com For instance, the separation of antihistamine enantiomers was successfully achieved using Chiralpak IA and Chiralpak ID columns. rsc.org The development of novel packing materials, such as methyltrimethoxysilane-derived microspheres, has also shown promise for the separation of basic compounds in HPLC. patsnap.com
Synthetic Routes and Chemical Optimization of this compound
The synthesis of this compound has been described through various chemical routes. A patented method outlines a two-step process. google.com The first step involves the chlorination of 2-hydroxymethyl-1,4-benzodioxane (B143543) with thionyl chloride in a suitable solvent to yield 2-chloromethyl-1,4-benzodioxane. google.com In the second step, this intermediate is condensed with guanidine in the presence of a base and a second solvent to form guanoxan. google.com The final product, this compound, is then obtained by salification of the guanoxan base with sulfuric acid. google.com This synthetic route is noted for its simplicity, shorter pathway, and use of less toxic raw materials, resulting in a high yield and purity of the final product. google.com The reported yield for this method is 67%, with a melting point of 208-215 °C and a purity of over 98.0%. google.com
In Silico Modeling and Computational Approaches for Mechanistic Insights
In silico modeling and computational studies are increasingly employed to understand the therapeutic potential and mechanism of action of compounds like this compound. nih.gov Molecular docking, a key computational technique, is used to predict the binding affinity and mode of interaction between a ligand (the drug) and a protein target. nih.gov For guanidine-containing compounds, these studies can help in identifying promising pharmacophores for drug design. nih.gov
Computational tools can also predict various physicochemical properties of this compound, such as its water solubility, logP (a measure of lipophilicity), and pKa. drugbank.com These predicted properties are valuable in understanding the compound's pharmacokinetic profile. For example, the predicted water solubility for this compound is 1.33 mg/mL, and it has a predicted strongest basic pKa of 11.99. drugbank.com
Comparative Pharmacological and Mechanistic Research on Guanoxan Sulfate
Comparisons of Adrenergic Receptor Binding Affinities and Specificity
For instance, research comparing clonidine (B47849) and guanfacine (B1203898) has shown that while both are effective alpha-2 agonists, guanfacine exhibits a significantly higher selectivity for the alpha-2A receptor subtype compared to clonidine. nih.govyoutube.com Clonidine, in contrast, binds to all three subtypes of alpha-2 receptors (A, B, and C). youtube.comdroracle.ai This difference in receptor specificity may account for variations in their pharmacological profiles. Furthermore, some guanidine (B92328) compounds, including guanoxan (B1210025), have been found to bind with high affinity to non-adrenergic sites, specifically imidazoline (B1206853) binding sites, which are not targeted by norepinephrine (B1679862). nih.govnih.gov This suggests a more complex receptor interaction profile for Guanoxan sulfate (B86663) than for simple alpha-2 adrenergic agonists.
Table 1: Comparative Adrenergic and Non-Adrenergic Receptor Binding Characteristics
| Compound | Primary Adrenergic Target | Adrenergic Receptor Subtype Specificity | Non-Adrenergic Site Binding |
|---|---|---|---|
| Guanoxan sulfate | Alpha-2 Adrenergic Agonist | Data not available | Imidazoline binding sites nih.govnih.gov |
| Clonidine | Alpha-2 Adrenergic Agonist | Binds to alpha-2A, -2B, and -2C subtypes youtube.comdroracle.ai | Imidazoline binding sites nih.gov |
| Guanfacine | Alpha-2 Adrenergic Agonist | Selective for alpha-2A subtype nih.govyoutube.com | Lower affinity for imidazoline sites compared to clonidine |
| Guanethidine (B1672426) | Does not primarily act as a receptor agonist | Not applicable | Not applicable |
Comparative Analysis of Norepinephrine Release Inhibition Potency
The activation of presynaptic alpha-2 adrenergic receptors by agonists like this compound leads to the inhibition of norepinephrine release from sympathetic nerve terminals. This is a key mechanism in their ability to lower blood pressure. While specific IC50 values for norepinephrine release inhibition by this compound are not detailed in the available literature, the actions of related compounds provide a comparative framework.
Studies on other guanidine derivatives have explored their effects on norepinephrine release. For example, guanidine itself can enhance the release of norepinephrine, an action related to calcium influx. nih.gov In contrast, compounds like guanethidine act by being taken up into the nerve terminal and displacing norepinephrine from storage vesicles, leading to a depletion of the neurotransmitter over time. drugbank.comwikipedia.orgnih.gov
Clonidine and guanfacine, as alpha-2 agonists, inhibit norepinephrine release through their receptor-mediated actions. Comparative studies have indicated that clonidine is a potent inhibitor of norepinephrine release. nih.gov The potency of this compound in this regard is expected to be a primary contributor to its pharmacological effects, though direct quantitative comparisons are not available.
Table 2: Comparative Potency in Modulating Norepinephrine
| Compound | Primary Mechanism of Norepinephrine Modulation | Relative Potency |
|---|---|---|
| This compound | Inhibition of release via alpha-2 agonism | Data not available |
| Clonidine | Potent inhibition of release via alpha-2 agonism | High nih.gov |
| Guanfacine | Inhibition of release via selective alpha-2A agonism | Potent, with high selectivity for alpha-2A nih.gov |
| Guanethidine | Depletion of norepinephrine stores | High, acts over a longer duration drugbank.comwikipedia.org |
Cross-Compound Evaluation of Sympathetic Nervous System Modulation
The modulation of the sympathetic nervous system by this compound and its counterparts results in significant physiological changes. A key distinction in the modulation of sympathetic nerve function has been observed between clonidine and guanethidine. Clonidine's inhibitory effect on sympathetic nerve stimulation is most pronounced at low frequencies of nerve stimulation. wikipedia.org In contrast, guanethidine reduces cardiac responses to both low and high rates of nerve stimulation. wikipedia.org
Clinically, both guanfacine and guanethidine have been shown to produce a significant decrease in blood pressure. nih.gov However, their effects on other cardiovascular parameters and their side effect profiles can differ. For instance, in one comparative study, guanethidine was associated with a higher incidence of mild orthostatic hypotension, while guanfacine was more frequently associated with dryness of the mouth. nih.gov The modulation of the sympathetic nervous system by this compound is expected to align with its alpha-2 agonist mechanism, though specific comparative data on its in-vivo effects are limited.
Table 3: Comparative Effects on Sympathetic Nervous System Parameters
| Compound | Effect on Blood Pressure | Effect on Heart Rate | Notable Sympathetic Modulation Characteristics |
|---|---|---|---|
| This compound | Reduction | Data not available | Expected to reduce sympathetic outflow |
| Clonidine | Reduction | Reduction | Inhibition of sympathetic outflow, frequency-dependent nerve inhibition wikipedia.orgnih.gov |
| Guanfacine | Reduction | Slight reduction | Central reduction of sympathetic nerve impulses nih.gov |
| Guanethidine | Reduction | Slight reduction | Adrenergic neuron blockade, not frequency-dependent nih.govwikipedia.org |
Comparative Studies with Other Guanidine-Containing Compounds (focus on mechanistic differences)
A critical aspect of understanding this compound is to compare its mechanism of action with other guanidine-containing compounds, which can have markedly different pharmacological actions.
The primary mechanistic difference lies in the site of action. This compound, like clonidine and guanfacine, acts primarily as an alpha-2 adrenergic receptor agonist. nih.gov This receptor-mediated action inhibits norepinephrine release.
In stark contrast, guanethidine's primary mechanism does not involve direct receptor agonism. Instead, it is actively transported into the adrenergic neuron by the norepinephrine transporter (NET). drugbank.comwikipedia.orgnih.gov Once inside, it is concentrated in synaptic vesicles, where it displaces and eventually depletes the stores of norepinephrine. drugbank.comwikipedia.org This leads to a long-lasting blockade of sympathetic nerve function.
Table 4: Mechanistic Differences Among Guanidine-Containing Compounds
| Compound | Primary Mechanism of Action | Site of Action | Interaction with Norepinephrine Transporter (NET) |
|---|---|---|---|
| This compound | Alpha-2 adrenergic agonism and potential imidazoline receptor interaction nih.govnih.gov | Presynaptic nerve terminals, potentially other sites with imidazoline receptors | Not its primary mechanism |
| Clonidine | Alpha-2 adrenergic agonism and imidazoline receptor interaction nih.gov | Central and peripheral presynaptic alpha-2 receptors | Not its primary mechanism |
| Guanfacine | Selective alpha-2A adrenergic agonism nih.gov | Central and peripheral presynaptic alpha-2A receptors | Not its primary mechanism |
| Guanethidine | Norepinephrine depletion drugbank.comwikipedia.orgnih.gov | Adrenergic nerve terminals | Actively transported by NET drugbank.comwikipedia.org |
Exploratory Research on Novel Mechanistic Applications of Guanoxan Sulfate
Investigation of Antiviral Potential via Molecular Interactions (e.g., in silico docking studies)
While direct in silico docking studies on guanoxan (B1210025) sulfate (B86663) for antiviral activity are not extensively documented in publicly available research, the broader class of guanidine-containing compounds has shown promise in computational studies against various viral targets. The guanidine (B92328) group is recognized for its potential to form multiple hydrogen bonds and electrostatic interactions, making it a valuable pharmacophore in drug design. nih.gov
In silico studies on other guanidine derivatives have demonstrated their potential to bind to key viral proteins. For instance, marine polycyclic guanidine alkaloids have been investigated through molecular docking for their binding affinity to several SARS-CoV-2 proteins, including the main protease (Mpro), spike glycoprotein, and nucleocapsid phosphoprotein. nih.gov These studies provide a rationale for exploring guanoxan sulfate's potential interaction with similar viral targets. The unique physicochemical properties of the guanidine group, such as its basicity, could also contribute to an unfavorable intracellular environment for viral replication. nih.gov
A hypothetical in silico docking study of this compound against a viral protease could be designed to assess its binding affinity and interaction profile. Such a study would involve:
Target Selection: Identifying a conserved and functionally critical viral protein, such as a protease or polymerase.
Molecular Docking Simulation: Using computational software to predict the binding mode and energy of this compound within the active site of the target protein.
Interaction Analysis: Examining the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the viral protein.
The results of such a study could provide preliminary evidence to support or refute the potential of this compound as an antiviral agent and guide further experimental validation.
Table 1: Hypothetical In Silico Docking Parameters for this compound
| Parameter | Description |
| Target Protein | e.g., SARS-CoV-2 Main Protease (Mpro) |
| Ligand | This compound |
| Docking Software | e.g., AutoDock, Schrödinger Suite |
| Scoring Function | e.g., Binding Energy (kcal/mol) |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, salt bridges |
This table represents a hypothetical study design, as direct in silico antiviral studies on this compound are not currently available.
Preclinical Explorations of Antimicrobial Activities (in vitro studies)
The guanidine moiety is a key feature in several known antimicrobial agents, suggesting that this compound may also possess such properties. researchgate.netnih.gov In vitro studies on various guanidine-containing compounds have demonstrated their efficacy against a range of bacterial and fungal pathogens. mdpi.commdpi.comacs.org These compounds are thought to exert their antimicrobial effects by disrupting the integrity of microbial cell membranes through electrostatic interactions with negatively charged components of the cell wall, leading to the leakage of intracellular contents. researchgate.netacs.org
For example, studies on novel polymeric guanidine compounds have shown significant bactericidal and fungicidal activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net Similarly, guanidine-functionalized labdane (B1241275) diterpenoids have exhibited antimicrobial effects against both Gram-positive and Gram-negative bacteria. nih.gov
A preclinical in vitro investigation of this compound's antimicrobial potential would typically involve the following:
Minimum Inhibitory Concentration (MIC) Assay: Determining the lowest concentration of this compound that inhibits the visible growth of a panel of clinically relevant bacteria and fungi.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: Establishing the lowest concentration of the compound that results in microbial death.
Time-Kill Kinetic Studies: Assessing the rate at which this compound kills a specific microorganism over time.
Table 2: Representative In Vitro Antimicrobial Activity of Guanidine-Containing Compounds
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Polymeric Guanidine | Staphylococcus aureus | < 100 | researchgate.net |
| Polymeric Guanidine | Escherichia coli | < 100 | researchgate.net |
| Guanidine-functionalized Diterpenoids | Gram-positive bacteria | Varies | nih.gov |
| Guanidine-functionalized Diterpenoids | Gram-negative bacteria | Varies | nih.gov |
This table presents data for related guanidine compounds to illustrate potential antimicrobial activity, as direct studies on this compound are limited.
Mechanistic Studies of Potential Anticancer Properties (in vitro studies)
The guanidinium (B1211019) group is present in several compounds that have been investigated for their anticancer properties. nih.govmdpi.comnih.gov These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. mdpi.com For instance, certain guanidinium derivatives have demonstrated cytotoxicity in colorectal cancer cells by inhibiting key signaling pathways. mdpi.com Platinum(II) complexes containing guanidine have also been shown to interact with DNA, suggesting a potential mechanism for their antitumor activity. nih.gov
In vitro studies to explore the potential anticancer properties of this compound would involve:
Cytotoxicity Assays: Using various cancer cell lines (e.g., breast, lung, colon cancer) to determine the concentration of this compound that inhibits cell growth (IC50).
Apoptosis Assays: Investigating whether this compound induces programmed cell death in cancer cells.
Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at specific phases.
Mechanism of Action Studies: Exploring the molecular pathways affected by this compound, such as signaling cascades involved in cell proliferation and survival.
Table 3: In Vitro Anticancer Activity of Representative Guanidinium Derivatives
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| 3,4′-bis-guanidinium diphenyl derivative | Colorectal Cancer | Cytotoxicity, Apoptosis | Varies | mdpi.com |
| Guanidinium-functionalized polycarbonate | HepG2 (Liver Cancer) | Cytotoxicity | 18-40 µg/mL | nih.gov |
| Guanidine platinum(II) complex | Various | DNA interaction | Not specified | nih.gov |
This table showcases the anticancer potential of related guanidinium compounds, as direct in vitro anticancer research on this compound is not widely published.
Broader Sympathetic Nervous System Overactivity Modulation beyond Cardiovascular System
This compound is known to act as an agonist at alpha-2 adrenergic receptors, which are key regulators of the sympathetic nervous system. wikipedia.org While its effects on the cardiovascular system are well-documented, the broader implications of its sympatholytic activity are an area of active interest. nih.govnih.gov Alpha-2 adrenergic agonists are known to have effects beyond blood pressure control, including sedation, analgesia, and anxiolysis, which are mediated through their action on receptors in the central nervous system. nih.govwikipedia.orgresearchgate.net
The modulation of sympathetic nervous system overactivity has therapeutic potential in a variety of conditions not limited to the cardiovascular system. For example, sympathetic overdrive is implicated in the pathophysiology of conditions such as anxiety disorders, certain types of pain, and withdrawal syndromes. nih.gov The ability of this compound to suppress norepinephrine (B1679862) release through its action on alpha-2 adrenergic autoreceptors suggests it could potentially modulate these non-cardiovascular conditions as well. nih.gov
Further research is warranted to explore the specific effects of this compound on different components of the sympathetic nervous system and its potential therapeutic utility in a wider range of disorders characterized by sympathetic hyperactivity.
Q & A
Q. What are the established synthetic routes for Guanoxan sulfate, and what analytical methods validate its purity?
this compound (C₁₀H₁₃N₃O₂·½H₂SO₄, MW 512.54, CAS 5714-04-5) is synthesized via condensation of 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine with cyanamide, followed by sulfation . Purity validation requires:
- HPLC : Use a C18 column with mobile phase (acetonitrile:phosphate buffer, pH 3.0) and UV detection at 254 nm .
- Elemental analysis : Confirm sulfur content (theoretical ~9.8%) to verify stoichiometry .
- Titrimetry : Quantify sulfate ions via barium chloride precipitation .
Q. What in vitro and in vivo models are recommended for studying this compound’s antihypertensive mechanism?
- In vitro : Radioligand binding assays on α₂-adrenergic receptors (IC₅₀ determination) .
- In vivo : Spontaneously hypertensive rats (SHRs) with telemetric blood pressure monitoring. Dose-response studies (1–10 mg/kg, oral) assess efficacy over 24 hours .
Q. How do early clinical trials characterize this compound’s pharmacokinetics?
- Bioavailability : ~60% in humans (50 mg dose) with peak plasma concentration (Cₘₐₓ) at 2–3 hours .
- Metabolism : Hepatic CYP3A4-mediated oxidation to inactive metabolites, excreted renally .
- Half-life : 6–8 hours, necessitating twice-daily dosing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hepatotoxicity of this compound?
Clinical studies note hepatotoxicity (elevated ALT/AST) in 5–10% of patients . To address variability:
- Biochemical monitoring : Serial liver function tests (LFTs) at baseline, 4-week intervals.
- In vitro hepatocyte assays : Screen for mitochondrial toxicity and ROS generation at therapeutic concentrations (1–50 µM) .
- Genetic profiling : Investigate polymorphisms in CYP3A4 or glutathione-S-transferase genes linked to detoxification .
Q. What experimental designs optimize dose-response studies while minimizing systemic side effects?
- Adaptive dose-escalation : Use Bayesian models to adjust doses based on real-time blood pressure and LFT data .
- Combination therapy : Pair this compound with ACE inhibitors (e.g., captopril) to reduce required doses by 30–50% .
- Localized delivery : Develop nanoparticle carriers to target renal sympathetic nerves, avoiding hepatic first-pass metabolism .
Q. How should meta-analyses address heterogeneity in this compound’s efficacy across trials?
Systematic reviews (Cochrane guidelines) should:
- Stratify by patient subgroups : Age (>60 vs. <60), comorbidities (e.g., diabetes), and CYP3A4 activity .
- Assess bias : Use GRADE criteria to evaluate blinding adequacy and drop-out rates in historical trials (e.g., Whittington Hospital study, 1968) .
- Sensitivity analysis : Exclude underpowered studies (n < 50) to reduce variability .
Q. What methodologies validate this compound’s stability under varying storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (1.2 million lux hours). Monitor impurities via LC-MS .
- Long-term stability : Store at 25°C/60% RH; accept <5% degradation over 24 months .
- Excipient compatibility : Test with lactose, microcrystalline cellulose for hygroscopicity .
Data Contradiction Analysis
Q. Why do some studies report this compound’s efficacy in lowering diastolic BP but not systolic BP?
- Mechanistic specificity : Guanoxan primarily inhibits sympathetic outflow via central α₂-receptors, which disproportionately affects diastolic pressure .
- Methodological flaws : Older trials used manual sphygmomanometers; ambulatory BP monitoring in recent studies shows more nuanced effects .
- Patient selection : Efficacy correlates with baseline sympathetic activity (e.g., plasma norepinephrine >400 pg/mL) .
Q. How can secondary data analysis refine safety profiles of discontinued antihypertensives like this compound?
- Retrospective cohort studies : Link historical prescription records (1960s–1980s) to liver disease registries using ICD codes .
- Machine learning : Train models on adverse event databases (e.g., FAERS) to detect underreported hepatotoxicity signals .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
